Cefotaxime Impurity D Sodium Salt Cefotaxime Impurity D Sodium Salt An impurity of Cefotaxime
Brand Name: Vulcanchem
CAS No.: 65715-12-0
VCID: VC0193838
InChI:
SMILES:
Molecular Formula: C16H16N5O7S2. Na
Molecular Weight: 454.46 22.99

Cefotaxime Impurity D Sodium Salt

CAS No.: 65715-12-0

Cat. No.: VC0193838

Molecular Formula: C16H16N5O7S2. Na

Molecular Weight: 454.46 22.99

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefotaxime Impurity D Sodium Salt - 65715-12-0

Specification

CAS No. 65715-12-0
Molecular Formula C16H16N5O7S2. Na
Molecular Weight 454.46 22.99

Introduction

PropertyValue
CAS Registry Number65715-12-0
Alternate CAS (free acid)63527-53-7
Molecular FormulaC₁₆H₁₆N₅O₇S₂Na
Molecular Weight477.44 g/mol (454.45 + 22.99)
AppearanceWhite to off-white powder
SolubilitySoluble in water, poorly soluble in organic solvents
StabilitySensitive to moisture and temperature

The E-isomer configuration refers to the orientation around the C=N bond in the methoxyimino group, which differs from the Z-configuration found in the therapeutic form of cefotaxime sodium. This structural difference, though subtle, can significantly impact the compound's antimicrobial activity and pharmacological properties.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary analytical method used for the detection and quantification of Cefotaxime Impurity D Sodium Salt. Based on research findings, the following conditions are typically employed:

ParameterSpecification
ColumnC18 (typically 250 × 4.6 mm, 5 μm)
Mobile PhaseGradient of acetonitrile and 0.1% formic acid
DetectionUV detection at 254 nm
Flow Rate1.0 mL/min
Sample Temperature25°C

For more advanced analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques may be employed, particularly electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), which provides higher sensitivity and specificity .

Spectroscopic Methods

Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for structural characterization of Cefotaxime Impurity D. These techniques help confirm the E-configuration and other structural features that distinguish this impurity from the parent compound and other related substances.

Significance in Pharmaceutical Quality Control

Regulatory Importance

Cefotaxime Impurity D is recognized by major pharmacopeias including the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopeia (JP) as a specified impurity that must be controlled in cefotaxime sodium preparations. The presence of this impurity above established limits can affect both the safety and efficacy of the medication.

Impact on Drug Quality

Synthesis and Formation Pathways

Formation Mechanisms

Cefotaxime Impurity D primarily forms through isomerization processes during synthesis or storage of cefotaxime sodium. The E-isomer can result from:

  • Photoisomerization when exposed to light

  • pH-dependent isomerization in solution

  • Temperature-induced conversion, particularly during manufacturing or improper storage

Polymer Impurities and Related Concerns

Clinical Significance

Polymer impurities of cephalosporins, including those related to cefotaxime, have been identified as potential contributors to hypersensitivity reactions. These polymeric structures can function as multivalent haptens, potentially increasing the risk of allergic responses compared to monomeric forms .

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